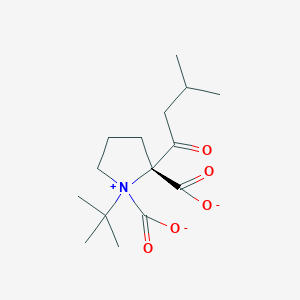
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of tertiary butyl esters. These compounds are known for their significant applications in synthetic organic chemistry due to their stability and reactivity. The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with tert-butyl and 3-methylbutanoyl groups.
Métodos De Preparación
The synthesis of 1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate can be achieved through various synthetic routes. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes
Industrial production methods often utilize similar flow microreactor systems due to their scalability and efficiency. These systems allow for continuous production, which is advantageous for large-scale manufacturing.
Análisis De Reacciones Químicas
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein folding.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparación Con Compuestos Similares
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds such as:
tert-Butyl 1-(3-methylbutanoyl)piperidin-4-ylcarbamate: This compound also contains a tert-butyl group and a 3-methylbutanoyl group but differs in the ring structure.
tert-Butyl 1-(3-methylbutanoyl)pyrrolidine-2-carboxylate: This compound is similar but lacks the second carboxylate group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both carboxylate groups, which contribute to its distinct reactivity and applications.
Propiedades
Fórmula molecular |
C15H24NO5- |
|---|---|
Peso molecular |
298.35 g/mol |
Nombre IUPAC |
(2R)-1-tert-butyl-2-(3-methylbutanoyl)pyrrolidin-1-ium-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-10(2)9-11(17)15(12(18)19)7-6-8-16(15,13(20)21)14(3,4)5/h10H,6-9H2,1-5H3,(H-,18,19,20,21)/p-1/t15-,16?/m1/s1 |
Clave InChI |
VJCLWFDEYVCJMO-AAFJCEBUSA-M |
SMILES isomérico |
CC(C)CC(=O)[C@]1(CCC[N+]1(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
SMILES canónico |
CC(C)CC(=O)C1(CCC[N+]1(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


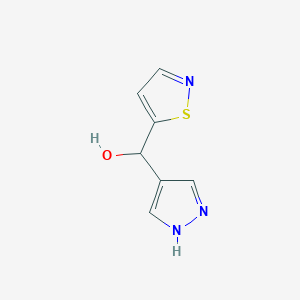
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13056733.png)
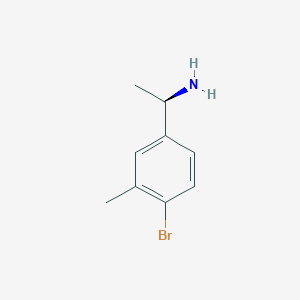
![[1-(Benzenesulfonyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13056751.png)
![ethylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate](/img/structure/B13056753.png)
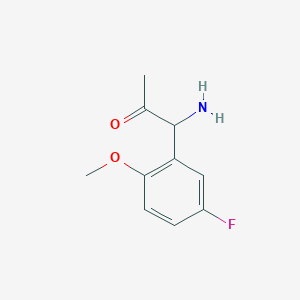
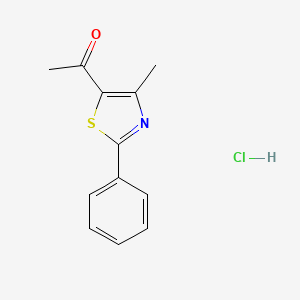
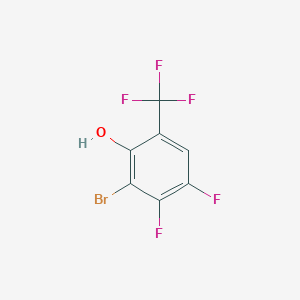
![5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine](/img/structure/B13056785.png)
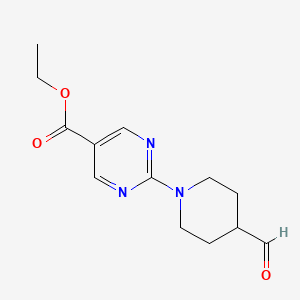
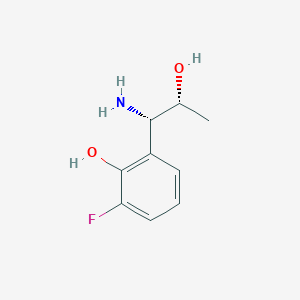
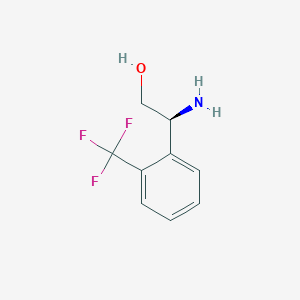
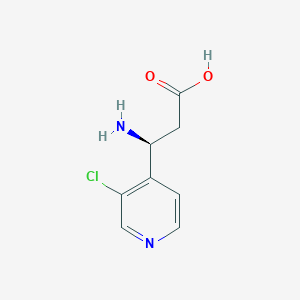
![4-(2-(3,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056833.png)
